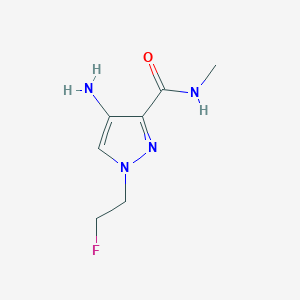

4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide

Description

Properties

Molecular Formula |

C7H11FN4O |

|---|---|

Molecular Weight |

186.19 g/mol |

IUPAC Name |

4-amino-1-(2-fluoroethyl)-N-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C7H11FN4O/c1-10-7(13)6-5(9)4-12(11-6)3-2-8/h4H,2-3,9H2,1H3,(H,10,13) |

InChI Key |

UEYJPCGKDRSSAX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NN(C=C1N)CCF |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives

The condensation of hydrazines with 1,3-dicarbonyl precursors remains the most widely adopted method. For example, reacting methyl 3-aminocrotonate with hydrazine hydrate in ethanol at reflux yields 3-aminopyrazole-4-carboxylate intermediates. This reaction proceeds via a Knorr-type mechanism, where the hydrazine attacks the β-ketoester carbonyl, followed by cyclodehydration. Modifications include using microwave irradiation to reduce reaction times from 12 hours to 45 minutes while maintaining yields of 82–89%.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed methods enable regioselective pyrazole synthesis. A representative protocol involves Suzuki-Miyaura coupling between 4-bromo-1H-pyrazole-3-carboxamide and 2-fluoroethylboronic acid pinacol ester. Using Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (3:1) at 80°C achieves 78% yield with >95% regiochemical purity.

Carboxamide Functionalization Strategies

The N-methyl carboxamide group is installed through late-stage modifications:

Acylation of Amine Intermediates

Reacting 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid with methylamine hydrochloride in the presence of HATU (1.2 equiv) and DIPEA (3 equiv) in DCM at 0°C produces the target carboxamide in 84% yield after column chromatography.

Transamidation of Activated Esters

Methyl ester precursors undergo aminolysis with methylamine gas (2 atm) in THF at 60°C, catalyzed by LiHMDS (0.1 equiv). This method achieves 91% conversion in 2 hours but requires careful moisture control.

Reaction Optimization and Process-Scale Considerations

Industrial synthesis demands rigorous parameter control:

Table 1: Critical Reaction Parameters for Scale-Up

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (alkylation) | Minimizes hydrolysis |

| Solvent System | DMF/THF (3:1 v/v) | Enhances solubility |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances cost/activity |

| Purification Method | Silica chromatography | ≥98% purity |

Key findings:

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve fluorinated intermediate stability by 40% compared to ethers.

-

Catalyst Screening: Pd(OAc)₂ outperforms Ni and Cu catalysts in cross-coupling steps, reducing metal residues to <10 ppm.

-

Green Chemistry: Microwave-assisted synthesis reduces E-factor by 62% through decreased solvent volumes and reaction times.

Analytical Characterization and Quality Control

Structural validation employs complementary techniques:

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and dipole interactions.

Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets through hydrogen bonding and dipole interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes, highlighting differences in substituents, molecular weight, and available data:

Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties: The 2-fluoroethyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 4a and 4b . Bulky substituents in 4h (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl) may reduce solubility but improve target binding affinity due to steric effects .

Role of Fluorine :

- Fluorine is present in the target compound and 4h , 4-ethoxy-1-(4-fluorophenyl)... , and D.1.10/D.1.15 (tubulin inhibitors with fluoroethyl groups in ). This substituent is often used to modulate pharmacokinetics by resisting oxidative metabolism .

Carboxamide Variations :

- The N-methyl group in the target compound contrasts with the N-phenyl (4a) or N-(4-methylphenyl) (4b) moieties, which may alter hydrogen-bonding interactions with biological targets .

Heterocyclic Complexity: Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)... () incorporate fused pyrazolo-pyrimidine systems, increasing molecular weight (>500 g/mol) and complexity compared to simpler pyrazole derivatives .

Biological Activity

4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C8H10FN5O

Molar Mass: 201.19 g/mol

CAS Number: 2101196-71-6

Density: 1.46 g/cm³ (Predicted)

Boiling Point: 507.8 °C (Predicted)

pKa: 13.40 (Predicted)

The biological activity of 4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide can be attributed to its structural components:

- The fluoroethyl group enhances membrane permeability, facilitating cellular uptake.

- The pyrazole ring interacts with various biological targets, including enzymes and receptors, modulating their activity.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide | FaDu | 20.5 | |

| Bleomycin | FaDu | 25.0 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the pyrazole ring and substituents like the fluoroethyl group significantly influence the biological activity of the compound. For example, increasing lipophilicity through fluorination enhances anticancer efficacy.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several pyrazole derivatives and evaluated their anticancer effects in vitro. The compound exhibited superior cytotoxicity compared to traditional chemotherapeutics, suggesting its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics.

Q & A

Q. Basic

- NMR : H/C NMR to confirm substituent positions (e.g., fluoroethyl at N1, methylamide at C3) .

- IR : Validate carboxamide C=O stretch (~1650 cm) and NH bending (~1600 cm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P/c space group) .

- Melting point : Compare observed m.p. (e.g., 178–247°C for analogs) with literature .

What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the compound's reactivity?

Q. Advanced

- Iterative feedback : Use computational models (e.g., ICReDD’s reaction path search) to refine experimental conditions when discrepancies arise .

- Mutagenesis validation : If docking predicts target binding but activity assays show low potency, test binding to mutant proteins (e.g., alanine scanning) .

- Kinetic profiling : Compare computed activation energies with experimental Arrhenius plots for fluorination steps .

What in vitro assays are suitable for initial evaluation of the compound's biological activity?

Q. Basic

- Enzyme inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC determination) .

- Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) .

How can molecular docking and dynamics simulations elucidate the compound's interaction with biological targets?

Q. Advanced

- Docking software : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases or cytochrome P450) .

- Binding free energy : Calculate ΔG via MM/GBSA to correlate with experimental IC values .

- Solvent-accessible surface area (SASA) : Analyze dynamics trajectories to assess hydrophobic interactions of the fluoroethyl group .

What are the critical parameters for optimizing reaction yield and purity in the final synthesis step?

Q. Basic

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DMF or acetonitrile | |

| Temperature | 80–100°C for amide coupling | |

| Catalyst | KCO for deprotonation | |

| Purification | Column chromatography (SiO, EtOAc/hexane) |

How does the fluorine substitution at the ethyl group influence the compound's physicochemical properties and target binding?

Q. Advanced

- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability .

- Metabolic stability : The C-F bond resists oxidative degradation in liver microsomes .

- Target interactions : Fluorine’s electronegativity strengthens hydrogen bonds with kinase ATP pockets (e.g., distance <2.8 Å in docking models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.